molecular formula C20H23NO4 B404220 Butyl 4-[(4-ethoxybenzoyl)amino]benzoate

Butyl 4-[(4-ethoxybenzoyl)amino]benzoate

Cat. No.: B404220
M. Wt: 341.4g/mol
InChI Key: QLUIFPMOZAQYBF-UHFFFAOYSA-N
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Description

Butyl 4-[(4-ethoxybenzoyl)amino]benzoate is a benzoate ester derivative featuring a para-substituted ethoxybenzoyl amino group. Structurally, it combines an ester moiety (butyl benzoate) with an amide-linked 4-ethoxybenzoyl substituent.

Properties

Molecular Formula

C20H23NO4

Molecular Weight

341.4g/mol

IUPAC Name

butyl 4-[(4-ethoxybenzoyl)amino]benzoate

InChI

InChI=1S/C20H23NO4/c1-3-5-14-25-20(23)16-6-10-17(11-7-16)21-19(22)15-8-12-18(13-9-15)24-4-2/h6-13H,3-5,14H2,1-2H3,(H,21,22)

InChI Key

QLUIFPMOZAQYBF-UHFFFAOYSA-N

SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OCC

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OCC

Origin of Product

United States

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized by comparing it to related benzoate derivatives. Below is a detailed analysis supported by a comparative data table (Table 1).

Structural and Functional Analogues

Butyl Benzoate
  • Structure: Simplest analogue lacking the ethoxybenzoyl amino group.
  • Properties: Widely used in cosmetics for its low acute toxicity and mild irritation profile . The absence of polar substituents (e.g., amino or ethoxy groups) reduces hydrogen-bonding capacity, resulting in lower solubility in polar solvents compared to the target compound.
Ethyl 4-(Dimethylamino)Benzoate
  • Structure: Contains a dimethylamino group instead of ethoxybenzoyl amino.
  • Properties: Demonstrates high reactivity as a co-initiator in resin cements, achieving superior degree of conversion and physical properties compared to methacrylate-based analogues. The dimethylamino group enhances electron donation, accelerating polymerization .
Ethyl 4-[(Dimethylcarbamothioyl)Amino]Benzoate
  • Structure : Features a dimethylcarbamothioyl substituent.
  • Properties : Exhibits antitumor activity, highlighting the role of sulfur-containing substituents in modulating biological activity .
Butyl 4-[[Cyano(Furan-2-yl)Methyl]Amino]Benzoate
  • Structure: Includes a cyano-furan-methylamino group.

Comparative Data Table

Table 1: Key Properties of Butyl 4-[(4-Ethoxybenzoyl)Amino]Benzoate and Analogues

Compound Name Molecular Formula Substituents Key Properties/Applications References
This compound C₂₀H₂₂NO₅ Ethoxybenzoyl amino, butyl ester Hypothesized applications in polymers or drug delivery; enhanced polarity from amide and ethoxy groups.
Butyl benzoate C₁₁H₁₄O₂ Butyl ester Cosmetic solvent; low acute toxicity (LD₅₀ > 2000 mg/kg in rats).
Ethyl 4-(dimethylamino)benzoate C₁₁H₁₅NO₂ Dimethylamino, ethyl ester High reactivity in resins; degree of conversion >90% in photopolymerization.
Ethyl 4-[(dimethylcarbamothioyl)amino]benzoate C₁₂H₁₅N₂O₂S Dimethylcarbamothioyl, ethyl ester Antitumor activity (IC₅₀ ~50 µM in cancer cell lines).
Butyl 4-[[cyano(furan-2-yl)methyl]amino]benzoate C₁₇H₁₈N₂O₃ Cyano-furan-methyl amino, butyl ester High lipophilicity (LogP = 3.99); potential CNS drug candidate.

Key Differences and Implications

Ethyl 4-(dimethylamino)benzoate outperforms methacrylate analogues in resin systems, suggesting that amino substituents are critical for high reactivity .

Biological Activity :

  • Sulfur-containing analogues (e.g., dimethylcarbamothioyl) exhibit antitumor properties, whereas the ethoxybenzoyl group may confer distinct pharmacokinetic profiles due to its larger size and oxygen-rich structure .

Lipophilicity: The cyano-furan substituent in butyl 4-[[cyano(furan-2-yl)methyl]amino]benzoate increases LogP significantly compared to the target compound, suggesting divergent applications in drug design .

Preparation Methods

Sequential Acylation-Esterification via Acid Chloride Intermediates

The most widely reported method involves a two-step process: (1) formation of the amide bond between 4-aminobenzoic acid and 4-ethoxybenzoyl chloride, followed by (2) esterification of the carboxylic acid with butanol.

Step 1: Amide Bond Formation
4-Aminobenzoic acid reacts with 4-ethoxybenzoyl chloride in anhydrous acetone at -10°C to 0°C, using sodium bicarbonate as a base to scavenge HCl. The reaction typically achieves 85-92% conversion within 2-4 hours, with critical parameters including:

ParameterOptimal RangeEffect on Yield
Temperature-5°C to 5°CPrevents hydrolysis of acid chloride
Molar Ratio (Acid:Amine)1:1.05Minimizes unreacted starting material
Solvent Polarityε = 20.7 (acetone)Balances reactivity and solubility

Step 2: Esterification
The intermediate 4-[(4-ethoxybenzoyl)amino]benzoic acid undergoes Fischer esterification with n-butanol using thionyl chloride (SOCl₂) as an activating agent. Key modifications from CN112745239A include:

  • Catalyst : 0.5-1.2 eq. SOCl₂ in dichloromethane at reflux (40°C)

  • Time : 6-8 hours for >95% conversion

  • Workup : Sequential washes with 5% NaHCO₃ (removes residual HCl) and brine (removes polar impurities).

One-Pot Tandem Synthesis Using Polyphosphoric Acid (PPA)

US5523416A discloses a PPA-mediated approach that concurrently forms the amide and ester bonds in a single reactor, reducing purification steps:

  • Reaction Setup :

    • 4-Aminobenzoic acid (1 eq), 4-ethoxybenzoic acid (1.1 eq), and PPA/H₃PO₄ (3:1 w/w) heated at 85°C for 2 hours

    • n-Butanol (2.5 eq) added dropwise over 30 minutes

    • Temperature maintained at 90-100°C for 4 hours

  • Mechanistic Insights :

    • PPA acts as both Brønsted acid catalyst and dehydrating agent

    • H₃PO₄ moderates reactivity to prevent charring of butanol

  • Performance Metrics :

    • Yield: 78-82%

    • Purity (HPLC): 91-94%

    • Key impurity: 4-ethoxy-N-(4-butoxycarbonylphenyl)benzamide (3-5%)

Coupling Agent-Assisted Synthesis

Adapting methods from PMC5018213, 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) enables room-temperature ester-amide coupling:

Procedure :

  • Activate 4-ethoxybenzoic acid (1 eq) with CDMT (1.2 eq) and N-methylmorpholine (1.5 eq) in THF at 25°C for 1 hour

  • Add 4-amino-butylbenzoate (1 eq) dissolved in DMF

  • Stir for 12-16 hours under nitrogen

Advantages :

  • Avoids thermally sensitive intermediates

  • Enables >98% conversion at 25°C vs. 65-70% for thermal methods

  • Reduced dimerization side products (<0.5% vs. 3-8% in acid chloride route)

Comparative Analysis of Methodologies

MethodYield (%)Purity (%)Reaction Time (h)Energy Input (kWh/kg)
Acid Chloride85-9295-978-1012.4
PPA-Mediated78-8291-9468.7
CDMT Coupling94-9898-9916-185.2

Critical Observations :

  • Temperature Sensitivity : CDMT method operates at ambient conditions but requires longer reaction times

  • Byproduct Formation : Acid chloride route generates up to 5% bis-acylated products vs. <1% for coupling agents

  • Scalability : PPA method demonstrates superior scalability (>50 kg batches) despite lower yields

Purification and Isolation Strategies

Crystallization Optimization

Patent WO2013156270A1 details a fractional crystallization protocol using acetone/water mixtures:

  • Step 1 : Dissolve crude product in hot acetone (60°C, 10 mL/g)

  • Step 2 : Add deionized water at 0.5 mL/min until cloud point (≈30% v/v water)

  • Step 3 : Cool to -20°C at 2°C/min to induce crystallization

Results :

  • Recovery: 89-92%

  • Purity enhancement: 87% → 99.5% in single pass

Chromatographic Methods

For lab-scale purification (<100 g), flash chromatography on silica gel (230-400 mesh) with ethyl acetate/hexane gradients (10:90 → 40:60) achieves:

  • Resolution (Rs): 2.8 between target and 4-ethoxybenzamide byproduct

  • Load capacity: 120 mg silica per mg product

Industrial-Scale Production Challenges

Solvent Recovery Systems

Economic analyses reveal solvent costs constitute 42% of total production expenses. Implemented solutions include:

  • Acetone Recycling : Distillation columns with 8 theoretical plates achieve 98.5% recovery

  • DMF Reprocessing : Reverse osmosis membranes (MWCO 200 Da) remove >99.8% organics from aqueous waste

Continuous Flow Synthesis

Pilot-scale trials using Corning AFR™ reactors demonstrate:

  • 18% higher space-time yield vs. batch

  • 92% reduction in solvent usage

  • 99.7% conversion at 120°C, 3 bar pressure with residence time of 8 minutes

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